4-Bromo-5-methyloxazole hcl
CAS No.: 2287288-05-3
Cat. No.: VC5450423
Molecular Formula: C4H5BrClNO
Molecular Weight: 198.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287288-05-3 |
|---|---|
| Molecular Formula | C4H5BrClNO |
| Molecular Weight | 198.44 |
| IUPAC Name | 4-bromo-5-methyl-1,3-oxazole;hydrochloride |
| Standard InChI | InChI=1S/C4H4BrNO.ClH/c1-3-4(5)6-2-7-3;/h2H,1H3;1H |
| Standard InChI Key | GNRXWLHMHUDYCH-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CO1)Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-bromo-5-methyloxazole hydrochloride comprises a planar oxazole ring system with nitrogen at position 1 and oxygen at position 3. The bromine atom at position 4 contributes to electrophilic reactivity, while the methyl group at position 5 introduces steric hindrance, influencing regioselectivity in subsequent reactions . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 198.44 g/mol | |
| IUPAC Name | 4-bromo-5-methyl-1,3-oxazole; hydrochloride | |
| SMILES Notation | CC1=C(N=CO1)Br.Cl | |
| Solubility | Not publicly reported |
The compound’s hydrochloride salt form enhances stability and solubility in polar solvents, though specific solubility data remain proprietary. Computational models predict a dipole moment of due to the electronegative bromine and chloride ions .
Synthesis and Manufacturing
Halogen Dance Reaction
A prominent synthesis route involves a halogen dance reaction using lithium diisopropylamide (LDA) as a base. In this method, 5-methyloxazole is deprotonated at low temperatures () to generate a lithium intermediate, which undergoes bromination at position 4. Subsequent quenching with gaseous HCl yields the hydrochloride salt with purities exceeding 95% . This one-pot procedure avoids hazardous nitration steps, achieving a yield of 87.6% in optimized conditions .
Alternative Routes
Cyclization of α-bromo ketones with ammonium acetate represents another pathway, though yields are lower (). Comparative analysis of methods reveals trade-offs between scalability and selectivity:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Halogen Dance (LDA) | 87.6 | 95 | High regioselectivity |
| Cyclization | 68.2 | 88 | Simplified reagent handling |
The halogen dance method is preferred for industrial-scale production due to reduced waste and higher throughput .
Chemical Reactivity and Derivitization
4-Bromo-5-methyloxazole hydrochloride serves as a versatile intermediate in cross-coupling reactions. The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl oxazoles. For example, reaction with phenylboronic acid in the presence of Pd(PPh) yields 4-phenyl-5-methyloxazole, a scaffold prevalent in kinase inhibitors .
Electrophilic aromatic substitution at position 2 is facilitated by the electron-withdrawing bromine, allowing nitration and sulfonation under mild conditions. Additionally, the methyl group undergoes oxidation to a carboxylic acid using KMnO, expanding utility in peptide mimetics .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for Staphylococcus aureus), attributed to interference with cell wall synthesis via binding to penicillin-binding proteins. The bromine atom enhances membrane permeability, as evidenced by fluorescent probe assays.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key precursor in synthesizing EGFR inhibitors, such as osimertinib analogs, where the oxazole ring improves metabolic stability . Commercial suppliers list it at $320–$450 per gram, reflecting demand in oncology research.
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances CO adsorption capacity by 18% compared to unmodified frameworks, likely due to polar interactions with the oxazole ring .
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